7-Oxo-bexarotene

Description

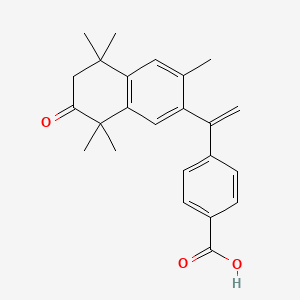

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMHAABXFLIUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368451-15-4 | |

| Record name | 7-Oxo-bexarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-OXO-BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POY4N4NX0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivation

Elucidation of Biotransformation Pathways Leading to 7-Oxo-Bexarotene from Bexarotene (B63655)

This compound is a recognized human metabolite of bexarotene. nih.gov Its formation is a multi-step process primarily occurring in the liver. mdpi.com In vitro studies have identified the cytochrome P450 3A4 (CYP3A4) isozyme as the principal enzyme responsible for the oxidative metabolism of bexarotene. mdpi.comeuropa.euiranjd.ireuropa.eufda.govbauschhealth.comnih.gov

The metabolic cascade begins with the oxidation of bexarotene to its hydroxylated intermediates, 6-hydroxy-bexarotene and 7-hydroxy-bexarotene. iranjd.irfda.govbauschhealth.comdermnetnz.orgnih.gov This hydroxylation creates a chiral center, resulting in the formation of racemic 7-hydroxy-bexarotene. nih.gov Following this initial step, the intermediate 7-hydroxy-bexarotene undergoes further oxidation at the same position. This subsequent oxidation converts the secondary alcohol group into a ketone, yielding the final metabolite, this compound. iranjd.irfda.govbauschhealth.comdermnetnz.orgnih.gov This process removes the chirality at the 7-position. nih.gov While these oxidative metabolites are found in plasma, research suggests they have reduced activity at retinoid X receptors (RXRs) compared to the parent compound, bexarotene. nih.gov

Studies in rats and dogs have also identified these oxidative metabolites, with the predominant metabolites varying by species and route of elimination (plasma vs. bile). nih.gov

Laboratory Synthesis Strategies for this compound and Related Oxidative Analogs

The synthesis of this compound in a laboratory setting can be achieved through various strategic routes, often mirroring the biotransformation pathway or as part of a broader synthesis of bexarotene analogs.

The direct synthesis of this compound has been performed for research purposes, likely involving the controlled oxidation of a suitable precursor. nih.gov One logical precursor is 7-hydroxy-bexarotene, mimicking the final step of the metabolic pathway. The oxidation of a secondary alcohol to a ketone is a standard transformation in organic synthesis and can be accomplished using a variety of oxidizing agents under controlled conditions.

Another synthetic approach involves the photodegradation of bexarotene, which can yield this compound among other products. mdpi.comresearchgate.net This process involves the hydroxylation of the tetrahydronaphthalene ring to form 7-hydroxy-bexarotene, which is then oxidized to this compound. mdpi.comnih.gov This photooxidation can be facilitated by UV irradiation in the presence of photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO). mdpi.com

Furthermore, the synthesis of bexarotene itself provides insight into the precursors that could be adapted to produce this compound. Common strategies for bexarotene synthesis include:

Friedel-Crafts Acylation followed by a Wittig Reaction: This involves the acylation of a substituted tetrahydronaphthalene, like 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene, with an activated benzoic acid derivative, such as 4-carbomethoxybenzoyl chloride. nih.govgoogle.com The resulting ketone intermediate is then converted to the final alkene structure via a Wittig reaction. nih.govgoogle.com

Grignard Reaction followed by Dehydration: An alternative route utilizes a Grignard reagent to perform a nucleophilic addition to a ketone, forming a tertiary alcohol, which is then dehydrated to create the ethenyl bridge. mdpi.comgoogle.com

To synthesize this compound specifically, these general strategies would require modification, such as starting with a tetralone precursor that already contains the 7-oxo functionality.

| Synthetic Approach | Key Precursors | Reagents and Conditions | Product |

| Metabolite Synthesis | 7-hydroxy-bexarotene | Standard oxidizing agents | This compound |

| Photodegradation | Bexarotene | UV irradiation, TiO₂/ZnO (photocatalysts) | This compound |

| Modified Bexarotene Synthesis | 7-Oxo-tetralone derivative, Benzoic acid derivative | Friedel-Crafts acylation, Wittig reaction OR Grignard reaction, Dehydration | This compound |

The key stereochemical aspect in the context of this compound relates to its metabolic precursor, 7-hydroxy-bexarotene. The enzymatic hydroxylation of bexarotene at the C-7 position, which is a prochiral center, creates a new stereocenter. Metabolic studies have indicated that this process is not stereospecific, leading to the formation of racemic 7-hydroxy-bexarotene. nih.gov

The subsequent laboratory or metabolic oxidation of the hydroxyl group at C-7 to a carbonyl group to form this compound eliminates this chiral center. The sp³-hybridized carbon bearing the alcohol is converted to an sp²-hybridized carbonyl carbon, which is achiral. Therefore, while the synthesis or metabolism of the intermediate alcohol introduces stereochemical complexity, the final 7-oxo product does not possess chirality at this position. Any stereoselective synthesis would need to focus on controlling the stereochemistry of other potential chiral centers within the bexarotene scaffold, though this is not a primary consideration for the 7-oxo position itself.

Molecular and Cellular Mechanisms of Action

Retinoid Receptor (RXR/RAR) Binding and Activation Profiles of 7-Oxo-Bexarotene

This compound is one of four primary oxidative metabolites of bexarotene (B63655) identified in human plasma, formed through the action of cytochrome P450 3A4. europa.eufda.govnih.govfda.gov While it is active in in-vitro assays, its binding and activation profiles for retinoid receptors are markedly different from its parent compound. nih.govfda.gov

Bexarotene is known to selectively bind to and activate the three retinoid X receptor subtypes: RXRα, RXRβ, and RXRγ. europa.eufda.govncats.io As a metabolite, this compound is also evaluated for its interaction with these receptors. Research involving the synthesis and analysis of bexarotene's oxidative metabolites, including this compound, has demonstrated that their binding to retinoid receptors is substantially lower than that of the parent compound, bexarotene. nih.gov This suggests a significantly weaker affinity for the RXRα, RXRβ, and RXRγ subtypes.

| Compound | Receptor Target | Binding Affinity (Kd/Ki) | Transactivation Potency (EC50) | Reference |

|---|---|---|---|---|

| Bexarotene | RXRα | Kd: 14 nM; Ki: 14 nM | 19-27 nM | kau.edu.safda.gov |

| Bexarotene | RXRβ | Ki: 5.9 nM | - | kau.edu.sa |

| Bexarotene | RXRγ | Ki: 8.3 nM | - | kau.edu.sa |

| Bexarotene | RAR | Kd: >4800 nM | >10,000 nM | fda.gov |

| This compound | RXR | Much reduced relative to bexarotene | Reduced activity relative to bexarotene | nih.gov |

| This compound | RAR | - | Minimal activity | nih.gov |

Gene Expression Modulation and Transcriptional Regulation by this compound

The activation of RXR by an agonist initiates a cascade of events leading to the regulation of specific genes. This transcriptional regulation is the ultimate downstream effect of receptor binding and dimerization.

The activation of the RXR pathway by bexarotene is known to regulate a diverse set of genes that control critical cellular processes. fda.govncats.io These include genes that inhibit cellular proliferation and promote apoptosis, such as the cell cycle inhibitors p21 and p27, and the pro-apoptotic factor BAX. patsnap.com The RXR pathway also modulates the expression of genes involved in lipid metabolism, like lipoprotein lipase (B570770) (LPL) and the ATP-binding cassette transporter A1 (ABCA1). patsnap.com As an RXR agonist, this compound would theoretically modulate the same downstream target genes; however, its significantly reduced potency suggests its effect on their expression would be substantially weaker than that of bexarotene. nih.gov

The regulation of gene expression by nuclear receptors like RXR is an inherently epigenetic process. biolegend.comnih.gov Upon ligand binding, the receptor-heterodimer complex recruits co-activator or co-repressor proteins. iranjd.ir These co-regulators can possess enzymatic activities, such as histone acetyltransferase (HAT) or histone deacetylase (HDAC) activity, which chemically modify histone proteins. biolegend.com These modifications alter chromatin structure, making the DNA more or less accessible to the transcriptional machinery, thereby activating or repressing gene expression. biolegend.comnih.gov This process of chromatin remodeling is a fundamental aspect of how RXR agonists exert their effects. nih.gov While direct studies on the specific epigenetic effects of this compound are not detailed in the available literature, its function as a weak RXR agonist implies that its mechanism would involve this potential for initiating chromatin remodeling, albeit with limited efficiency compared to its more potent parent compound.

Insufficient Data Available to Fulfill Request

A comprehensive review of available scientific literature and pharmacological data reveals a significant lack of specific research focused solely on the downstream cellular effects of the chemical compound this compound. While this compound is identified as a primary oxidative metabolite of the well-researched drug bexarotene, detailed studies delineating its independent influence on cellular processes such as differentiation, proliferation, apoptosis, and cell cycle progression are not sufficiently available to construct a scientifically rigorous article as requested.

The existing body of research predominantly centers on the parent compound, bexarotene. Multiple sources confirm that bexarotene is metabolized into four main compounds: 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene (B601045), and this compound. dermnetnz.orgdrugs.comnih.goviqb.es It is also noted that these oxidative metabolites, including this compound, are biologically active in in vitro assays for retinoid receptor activation. drugs.comnih.gov

However, the pharmacological significance of this activity appears to be minimal in comparison to the parent compound. Key findings indicate that based on in vitro binding assays, the receptor activation profile, and the relative plasma concentrations, the metabolites have "little impact on the pharmacological profile of retinoid receptor activation by bexarotene." fda.goveuropa.eueuropa.eu This suggests that the primary therapeutic effects observed during bexarotene treatment are attributable to the parent drug itself, rather than its metabolites.

The cellular effects outlined in the user's request—such as the induction of apoptosis, regulation of cell proliferation, and impact on cell cycle progression—are well-documented for bexarotene. bccancer.bc.caresearchgate.netonclive.combiospace.comnih.govjhu.eduresearchgate.net For instance, bexarotene is known to induce apoptosis and cell cycle arrest in various cancer cell lines. onclive.comnih.gov

Unfortunately, the search for equivalent, detailed research findings specifically for this compound did not yield the necessary data to populate the requested article structure. Generating content for the specified sections on cellular differentiation, proliferation, apoptosis, and cell cycle would require extrapolating data from the parent compound, which would be scientifically inaccurate and violate the strict requirement to focus solely on this compound.

Therefore, due to the absence of specific, in-depth research on the molecular and cellular mechanisms of action of this compound, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and focus. Further research is needed to elucidate the independent biological roles of this specific metabolite.

Preclinical Investigations and Biological Activities in Research Models

In Vitro Cellular Assays and Model Systems

Bexarotene (B63655) has demonstrated notable antiproliferative effects across a diverse range of cancer cell lines. Its mechanism primarily involves inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inducing cellular senescence. nih.govmdpi.com In studies on non-small cell lung cancer (NSCLC) cells, bexarotene was found to inhibit proliferation and migration while promoting apoptosis. nih.gov Similarly, in ovarian cancer cell lines such as ES2 and NIH:OVACAR3, bexarotene reduced cell proliferation at concentrations between 5 and 20 µM. nih.gov The compound has also been shown to inhibit the growth of tumor cell lines of hematopoietic and squamous cell origin. dermnetnz.org In human cutaneous T-cell lymphoma (CTCL) cells (Hut78), treatment with 10 μM of bexarotene for 72 hours resulted in an 85% reduction in cell proliferation. mdpi.com

Table 1: Antiproliferative Activity of Bexarotene in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

| ES2, NIH:OVACAR3 | Ovarian Cancer | Reduced cell proliferation | nih.gov |

| Hut78 | Cutaneous T-Cell Lymphoma | 85% reduction in proliferation | mdpi.com |

| A549, H1299 | Non-Small Cell Lung Cancer | Inhibited proliferation and migration, promoted apoptosis | nih.gov |

| MDA-MB-231 | Breast Cancer | Inhibited cell growth, reduced invasiveness | aacrjournals.orgdrugbank.com |

| Calu3 | Non-Small Cell Lung Cancer | Modest growth inhibition as a single agent | nih.gov |

Bexarotene has been shown to exert significant immunomodulatory and anti-inflammatory effects in various in vitro models. In studies involving human rheumatoid arthritis fibroblast-like synoviocytes (FLS), bexarotene treatment suppressed the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), IL-8, and monocyte chemoattractant protein-1 (MCP-1), which are typically induced by tumor necrosis factor-alpha (TNF-α). spandidos-publications.comnih.gov Furthermore, it reversed the TNF-α-induced downregulation of anti-inflammatory cytokines IL-4 and transforming growth factor-β1 (TGF-β1). spandidos-publications.comnih.gov

Research on macrophage polarization, a key process in immune response, has shown that bexarotene can inhibit the M1 polarization of alveolar macrophages induced by cigarette smoke extract. nih.gov This was evidenced by a reduction in the expression of M1 markers like iNOS and TNF-α. nih.gov In the context of cutaneous T-cell lymphoma, bexarotene was found to decrease the production of the chemokine CCL22 from M2 macrophages generated from monocytes in vitro. frontiersin.orgresearchgate.net This is significant as CCL22 is involved in recruiting regulatory T-cells to the tumor microenvironment. Additionally, in studies on human naïve CD4+ T-cells, bexarotene was shown to promote the induction of T-regulatory cells (Tregs) while suppressing the differentiation of pro-inflammatory Th17 cells. nih.gov

The neuroprotective potential of bexarotene has been explored in several cellular models of neurodegenerative diseases. In in vitro models of Huntington's disease, bexarotene demonstrated robust neuroprotective effects, including the rescue of mitochondrial membrane potential in primary neurons. nih.gov This neuroprotective activity was found to be dependent on the activation of Peroxisome Proliferator-Activated Receptor delta (PPARδ). nih.gov

Bexarotene's role in Alzheimer's disease has been a subject of extensive research and debate. Initial studies suggested that bexarotene could enhance the clearance of soluble amyloid-beta (Aβ) oligomers. nih.gov However, subsequent in vitro and in silico studies have challenged the idea that bexarotene can directly destroy or clear existing Aβ plaques. nih.govrsc.orgresearchgate.net Instead, evidence from Thioflavin T fluorescence assays and atomic force microscopy indicates that bexarotene does not degrade pre-formed Aβ fibrils but can prolong the lag phase of fibril formation, suggesting it may delay the self-assembly of Aβ monomers. nih.gov Further investigation into its mechanism suggests that bexarotene does not inhibit Aβ production by binding to β-secretase. nih.govrsc.orgresearchgate.net The prevailing hypothesis is that any Aβ clearance observed may be an indirect result of bexarotene's ability to upregulate the expression of apolipoprotein E (ApoE). nih.govresearchgate.net

The cytotoxic profile of bexarotene has been evaluated in both cancerous and non-cancerous cell lines. An assessment of bexarotene and its photodegradation products showed concentration-dependent growth inhibition in a panel of human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and ovarian (A2780) cancer cells. nih.gov The same study also found that bexarotene exhibited a marked concentration-dependent inhibitory effect on non-cancerous murine fibroblasts (NIH/3T3). nih.gov In a separate study focused on developing novel bexarotene analogs, cytotoxicity was assessed to determine the suitability of the new compounds as potential drugs. mdpi.com This highlights that while bexarotene is effective against cancer cells, it also demonstrates activity in non-malignant cells, a critical consideration in drug development.

In Vivo Animal Model Studies Incorporating Bexarotene Analysis

Bexarotene has demonstrated significant antitumor efficacy in various murine models of cancer. In a non-small cell lung cancer xenograft model using Calu3 cells, the combination of bexarotene with cytotoxic agents like paclitaxel (B517696) or vinorelbine resulted in significantly greater antitumor effects than any of the single agents alone. nih.gov Similarly, in an MDA-MB-231 breast cancer xenograft model, combining bexarotene with cytotoxic drugs produced a statistically significant improvement in antitumor efficacy. aacrjournals.orgdrugbank.com

Table 2: Antitumor Efficacy of Bexarotene in Murine Cancer Models

| Animal Model | Cancer Type | Key Findings | Reference |

| Nude mice with Calu3 xenografts | Non-Small Cell Lung Cancer | Combination with paclitaxel or vinorelbine produced significantly greater antitumor effects than single agents. | nih.gov |

| Nude mice with MDA-MB-231 xenografts | Breast Cancer | Combination with cytotoxic agents showed significantly greater antitumor efficacy. | aacrjournals.org |

| NMU-induced rat model | Mammary Carcinoma (ER+) | Reduced tumor burden by 90%. | nih.gov |

| A/J mouse model (vinyl carbamate-induced) | Lung Cancer | Inhibited tumor multiplicity and volume; reduced progression from adenoma to adenocarcinoma. | houstonmethodist.org |

| MMTV-erbB2 transgenic mice | Breast Cancer (HER2+) | Significantly increased tumor-free survival. | nih.gov |

| Rb1/p53 knockout mouse model | Small Cell Lung Cancer | Significantly reduced tumor incidence, number, and load. | researchgate.net |

Table of Compounds Mentioned

Effects on Glaucoma Phenotypes in Rodent Models

Current research available through targeted searches does not provide specific data on the effects of 7-Oxo-bexarotene on glaucoma phenotypes in rodent models. Studies have, however, investigated the parent compound, bexarotene, in this context. In experimental mouse models of glaucoma, bexarotene has been shown to be a potentially effective agent in reducing the endoplasmic reticulum (ER) stress response and apoptosis in the retina. arvojournals.org Investigations using both excitotoxicity-mediated glutamate and microbead-induced intraocular pressure models demonstrated that bexarotene administration suppressed retinal expression of ER stress marker proteins. arvojournals.org However, direct studies on the 7-oxo metabolite in similar glaucoma models have not been identified in the reviewed literature.

Influence on Metabolic Homeostasis in Animal Models

There is a lack of specific research detailing the influence of this compound on metabolic homeostasis in animal models. The parent compound, bexarotene, is known to modulate metabolic pathways, particularly those involved in lipid metabolism. mdpi.comnih.gov As an agonist of the retinoid X receptor (RXR), bexarotene plays a role in regulating genes that control lipid and glucose metabolism. patsnap.com For instance, in Alzheimer's disease-like mouse models, bexarotene treatment has been observed to upregulate genes associated with lipid metabolic processes. researchgate.net Despite the systemic exposure to this compound as a metabolite in animal models, its specific and independent contributions to metabolic homeostasis have not been delineated in available studies. nih.gov

Photodegradation Impact and Subsequent Biological Effects in Animal Models

This compound can be formed through the photodegradation of bexarotene. mdpi.com Exposure of bexarotene to UV irradiation in the presence of photocatalysts can lead to an oxidation reaction, forming 7-hydroxy-bexarotene, which can then be further oxidized to this compound. mdpi.com

The biological effects of this photodegradation process have been assessed in vitro using cell lines, including non-cancerous murine fibroblasts (NIH/3T3). In these models, the mixture of degradation products resulting from UV irradiation of bexarotene elicited a more pronounced antiproliferative effect at the highest tested concentrations compared to the parent compound alone. mdpi.com The cytotoxicity of bexarotene solutions following 4 hours of UV irradiation was found to be significantly higher than that of the non-irradiated parent compound. mdpi.com

| Treatment (Concentration) | Irradiation Time | Observed Effect | Source |

|---|---|---|---|

| Bexarotene | 0 hours | Concentration-dependent inhibition | mdpi.com |

| Bexarotene Photodegradation Products | 4 hours | More pronounced antiproliferative action at the highest applied concentration compared to non-irradiated bexarotene | mdpi.com |

Comparative Biological Activity Assessment Between this compound and Bexarotene

| Compound | Binding to Retinoid Receptors | Activity at Retinoid X Receptors (RXRs) | Activity at Retinoic Acid Receptors (RARs) | Source |

|---|---|---|---|---|

| Bexarotene (Parent Compound) | High | High (Agonist) | Low | nih.gov |

| This compound (Metabolite) | Much reduced relative to parent | Reduced relative to bexarotene | Minimal | nih.gov |

Distinct Biological Profiles or Synergistic Effects

Based on available research, this compound does not appear to possess a distinct biological profile from its parent compound; rather, it presents as a less potent version. nih.gov Its primary mechanism of action is expected to be through the activation of retinoid X receptors, but its capacity to do so is significantly lower than that of bexarotene. nih.gov

There are no available studies that have investigated potential synergistic effects between this compound and bexarotene or other therapeutic agents. Research on synergistic activity has focused on the parent compound, bexarotene, which has been shown to enhance the growth-inhibitory effects of certain cytotoxic drugs in preclinical cancer models. nih.govresearchgate.net The distinct biological impact observed from photodegraded bexarotene solutions, which show increased antiproliferative action, is attributed to the mixture of resulting photoproducts, including this compound, rather than a synergistic interaction between the metabolite and the parent compound. mdpi.com

Metabolic Pathways and Biotransformation Studies of Bexarotene Yielding 7 Oxo Bexarotene

Identification of Key Enzymes Involved in 7-Oxo-Bexarotene Formation

In vitro studies have been instrumental in elucidating the enzymatic machinery responsible for the metabolism of bexarotene (B63655). These investigations have pinpointed specific cytochrome P450 enzymes as the primary catalysts in the formation of its oxidative metabolites, including this compound.

Research has consistently identified Cytochrome P450 3A4 (CYP3A4) as the major isozyme responsible for the oxidative metabolism of bexarotene. europa.eueuropa.eufda.govfda.govnih.govbauschhealth.compdr.netiqb.esfda.govresearchgate.netmedscape.comnih.govhemonc.org In vitro experiments using human liver microsomes have demonstrated that CYP3A4 is the principal enzyme involved in the formation of the oxidative metabolites 6- and 7-hydroxy-bexarotene, which are precursors to 6- and this compound. europa.eueuropa.eufda.govfda.govnih.govbauschhealth.compdr.netiqb.esfda.govresearchgate.netmedscape.comnih.govhemonc.org The metabolism is extensive and occurs in the liver. drugs.com While CYP3A4 is the primary enzyme, some studies suggest that bexarotene's elimination is not solely dependent on this pathway. fda.govfda.gov Bexarotene has also been noted to potentially induce CYP3A4. fda.govdrugs.comoncologynewscentral.com

While CYP3A4 is the main enzyme, in vitro data has also suggested a potential for bexarotene to inhibit CYP2C8. fda.govhemonc.orgoncologynewscentral.com However, bexarotene did not show significant inhibition of other CYP isoenzymes such as CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 in human liver microsomes. fda.govhemonc.orgoncologynewscentral.com

Subsequent Metabolic Conjugation of this compound (e.g., Glucuronidation)

Following the initial oxidation, bexarotene and its oxidative metabolites, including this compound, can undergo further biotransformation through conjugation reactions. In vitro studies suggest that glucuronidation is a significant metabolic pathway for bexarotene and its metabolites. europa.eueuropa.eufda.govfda.govnih.govbauschhealth.compdr.netiqb.esmedscape.comnih.govhemonc.org The oxidative metabolites may be glucuronidated. fda.govnih.govbauschhealth.compdr.netiqb.esfda.govnih.govhemonc.org In rats and dogs, the predominant biliary metabolites are bexarotene acyl glucuronide and a glucuronide of oxidized bexarotene, respectively, indicating that these conjugation products are the main metabolites in these species. nih.gov

In Vitro and In Vivo Metabolic Profiling Methodologies

A combination of in vitro and in vivo models has been employed to characterize the metabolic fate of bexarotene. These methodologies allow for the identification and quantification of metabolites in various biological samples.

The metabolism of bexarotene has been investigated using liver slices from rats and dogs, as well as liver microsomes from both rats and humans. nih.gov These in vitro systems have provided valuable insights into the metabolic pathways of the drug. Qualitatively similar metabolite profiles were observed in both microsomal and liver slice extracts. nih.gov The primary metabolites identified in these studies were 6-hydroxy-bexarotene and glucuronides of the parent compound or its hydroxylated metabolites. nih.gov Furthermore, studies using rat liver microsomes indicated that pretreatment with bexarotene can induce its own hepatic microsomal metabolism. nih.gov The use of liver microsomes has been crucial in confirming the role of CYP3A4 in bexarotene's metabolism. hmdb.ca

Metabolite profiling has been conducted in various biological fluids to understand the in vivo disposition of bexarotene. The primary oxidative metabolites, 6- and 7-hydroxy-bexarotene and 6- and this compound, have been identified in the plasma of rats, dogs, and humans treated with the drug. europa.eunih.gov Notably, 6-hydroxy-bexarotene was found to be a major circulating metabolite. nih.gov The relative abundance of these oxidative metabolites compared to the parent compound was greater in human plasma than in rat or dog plasma. nih.gov

Biliary excretion is the main route of elimination for bexarotene and its metabolites. nih.gov In rats, the predominant biliary metabolite is bexarotene acyl glucuronide, while in dogs, it is a glucuronide of oxidized bexarotene. nih.gov This highlights the importance of both oxidation and glucuronidation in the clearance of bexarotene.

Table of Identified Bexarotene Metabolites:

| Metabolite | Matrix Identified In | Species |

|---|---|---|

| 6-hydroxy-bexarotene | Plasma, Liver Microsomes, Liver Slices | Rat, Dog, Human |

| 7-hydroxy-bexarotene | Plasma, Liver Microsomes, Liver Slices | Rat, Dog, Human |

| 6-oxo-bexarotene (B601045) | Plasma, Liver Microsomes, Liver Slices | Rat, Dog, Human |

| This compound | Plasma, Liver Microsomes, Liver Slices | Rat, Dog, Human |

| Bexarotene acyl glucuronide | Bile | Rat |

| Glucuronide of oxidized bexarotene | Bile | Dog |

Compound Names Mentioned in this Article

Bexarotene

this compound

6-hydroxy-bexarotene

7-hydroxy-bexarotene

6-oxo-bexarotene

Bexarotene acyl glucuronide

Structure Activity Relationship Sar Studies Focused on the Oxo Group

Impact of the 7-Oxo Moiety on Retinoid Receptor Ligand Affinity

The introduction of an oxo group at the 7-position of the bexarotene (B63655) scaffold has a notable impact on its affinity for retinoid receptors. Bexarotene itself is a high-affinity selective agonist for all three RXR isoforms (α, β, and γ), with dissociation constant (Kd) values of 14 ± 2 nM, 21 ± 4 nM, and 29 ± 7 nM, respectively, and demonstrates low affinity for retinoic acid receptors (RARs). frontiersin.org

Upon metabolism to 7-Oxo-bexarotene, along with other metabolites like 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, and 6-oxo-bexarotene (B601045), the binding affinity to retinoid receptors is significantly diminished compared to the parent compound. nih.gov In vitro studies have shown that these oxidative metabolites, including this compound, exhibit reduced activity at RXRs and minimal activity in transactivating RARs. nih.gov Although these metabolites are present in the plasma of humans, rats, and dogs treated with bexarotene, their contribution to significant retinoid receptor activation is considered unlikely due to their reduced binding affinity. nih.gov

Table 1: Retinoid Receptor Binding Affinity of Bexarotene and its Metabolites

| Compound | Receptor Type | Binding Affinity (Relative to Bexarotene) |

| Bexarotene | RXR | High |

| This compound | RXR | Much Reduced nih.gov |

| 6-Oxo-bexarotene | RXR | Much Reduced nih.gov |

| 7-Hydroxy-bexarotene | RXR | Much Reduced nih.gov |

| 6-Hydroxy-bexarotene | RXR | Much Reduced nih.gov |

| This compound | RAR | Minimal nih.gov |

| 6-Oxo-bexarotene | RAR | Minimal nih.gov |

| 7-Hydroxy-bexarotene | RAR | Minimal nih.gov |

| 6-Hydroxy-bexarotene | RAR | Minimal nih.gov |

Structure-Functional Correlations of this compound with Biological Activity

The structural modification of bexarotene to this compound directly correlates with its functional biological activity. Bexarotene's mechanism of action involves binding to and activating RXRs, which then form heterodimers with other nuclear receptors like RARs, the vitamin D receptor, and peroxisome proliferator-activated receptors (PPARs). fda.govdrugs.com This activation regulates gene expression related to cellular differentiation, proliferation, and apoptosis. fda.govdrugs.com

Studies on the photodegradation of bexarotene have identified this compound as a degradation product. mdpi.com This process involves the hydroxylation of the tetrahydronaphthalene ring to form 7-hydroxy-bexarotene, which can then be oxidized to this compound. mdpi.com These degradation products have shown some antiproliferative action in vitro, suggesting that even with reduced receptor affinity, they may retain some level of biological activity. mdpi.com

Development of Modified Analogs Based on this compound Scaffold

The understanding of the structure-activity relationships of bexarotene and its metabolites, including this compound, has spurred the development of modified analogs. The goal of these efforts is to create new compounds with improved therapeutic profiles, such as enhanced potency, selectivity, and reduced side effects. nih.govnih.gov

Research has focused on modifying various parts of the bexarotene molecule. For instance, the substitution of the cyclohexane (B81311) ring with other structures like cyclohexene (B86901) or cyclopentane (B165970) has been explored. biorxiv.org These modifications can affect the metabolic stability and activity of the resulting analogs. biorxiv.org For example, substituting the cyclohexane with a cyclohexene modestly reduced metabolism by HepG2 cells, while a cyclopentane or oxocyclohexane ring resulted in similar or more rapid metabolism. biorxiv.org

Furthermore, the development of bexarotene analogs has involved modifications to the aromatic ring bearing the carboxylic acid group, including the addition of halogen atoms. google.com These changes are intended to potentially increase binding affinity. google.com The synthesis of a variety of analogs allows for a systematic evaluation of how different structural motifs influence RXR activation, anti-proliferative efficacy, and other biological activities. nih.govmdpi.comnih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Identification of 7-Oxo-Bexarotene

Chromatographic methods are fundamental in distinguishing this compound from its parent compound, bexarotene (B63655), and other related metabolites and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bexarotene and its related substances, including this compound. bas.bg HPLC methods are developed to ensure the purity of bexarotene and to identify and quantify any impurities that may be present. google.com The presence of this compound, a metabolite of bexarotene, can be identified and quantified using validated HPLC methods. nih.gov

The development of an HPLC method often involves selecting appropriate chromatographic conditions, such as the mobile phase composition and the detection wavelength, to achieve optimal separation. bas.bg For instance, a reverse-phase HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid like trifluoroacetic acid to achieve efficient separation. researchgate.netlongdom.org The detection is typically carried out using a UV detector at a wavelength where bexarotene and its impurities exhibit significant absorbance, such as 259 nm or 260 nm. researchgate.netlongdom.org

The precision and accuracy of these methods are validated to ensure their reliability for routine analysis. researchgate.net Linearity, recovery, and stability studies are also performed as part of the validation process. researchgate.net The ability to separate this compound from other potential impurities is critical for ensuring the quality and safety of bexarotene drug products. google.com

Below is a table summarizing typical parameters for HPLC analysis of bexarotene and its related compounds:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 50 mm × 2.1 mm, 1.7-μm particles) researchgate.net |

| Mobile Phase | Acetonitrile, water, and trifluoroacetic acid (e.g., 70:30:0.1 v/v/v) researchgate.netlongdom.org |

| Flow Rate | 0.5 mL/min - 1.0 mL/min researchgate.netlongdom.org |

| Detection | UV at 260 nm researchgate.netlongdom.org |

| Injection Volume | 5 µL researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This technique is particularly valuable for the analysis of complex mixtures, such as those encountered in metabolic studies of bexarotene. A UPLC-MS/MS method has been developed for the photostability assessment of bexarotene, which would also be applicable to its metabolites like this compound. nih.gov

In a study on the photodegradation of bexarotene, UPLC was coupled with tandem mass spectrometry (UPLC-MS/MS) to determine the compound in the presence of its degradation products. mdpi.com The method was validated for its specificity and applicability in assessing the photostability of bexarotene in various formulations. nih.gov The enhanced separation power of UPLC allows for the clear distinction between the parent drug and its closely related metabolites and degradation products. mdpi.com

A validated UPLC method for determining bexarotene in human plasma utilized bexarotene-d4 as an internal standard and had a retention time of approximately 2.75 minutes. d-nb.info This rapid and sensitive method is suitable for pharmacokinetic studies. d-nb.info

Key features of a UPLC method for bexarotene analysis are presented in the table below:

| Feature | Description |

| Advantage | Higher resolution, faster analysis, increased sensitivity compared to HPLC. d-nb.info |

| Application | Analysis of complex mixtures, metabolic studies, photostability testing. nih.govmdpi.com |

| Coupling | Often coupled with mass spectrometry (UPLC-MS/MS) for enhanced identification and quantification. mdpi.com |

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric methods are indispensable for confirming the chemical structure of this compound and for its precise quantification in various matrices.

Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and sensitive quantification of this compound. In metabolic studies, MS/MS is used to identify metabolites of bexarotene by analyzing their fragmentation patterns. mdpi.com The degradation products of bexarotene have been identified using MS/MS analyses. mdpi.com

When coupled with UPLC, MS/MS provides a highly selective and sensitive method for determining bexarotene and its metabolites in biological samples. For instance, a UPLC-MS/MS method was used to analyze the photostability of bexarotene, where the mass spectrometer settings were optimized for detection. mdpi.com The predicted collision cross section values for protonated and deprotonated adducts of this compound provide valuable information for its identification. uni.lu

The use of a stable isotope-labeled internal standard, such as bexarotene-d4, in LC-MS/MS analysis improves the accuracy and precision of quantification. d-nb.infoveeprho.com This approach is essential for reliable pharmacokinetic and metabolic research. veeprho.com

The following table details typical MS detection settings for the analysis of bexarotene and its metabolites:

| MS Parameter | Setting |

| Source Temperature | 150 °C mdpi.com |

| Desolvation Temperature | 350 °C mdpi.com |

| Desolvation Gas Flow Rate | 600 L/h mdpi.com |

| Cone Gas Flow | 100 L/h mdpi.com |

| Capillary Potential | 3.00 kV mdpi.com |

| Cone Potential | 30 V mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the context of drug development, NMR is used to confirm the structure of newly synthesized compounds and to identify impurities and degradation products. Competition assays using Saturation Transfer Difference (STD)-NMR can be employed to study the interaction of compounds like bexarotene with their biological targets. researchgate.net

Application of this compound as a Reference Standard in Drug Development Research

This compound serves as a critical reference standard in various stages of pharmaceutical research and development. axios-research.com As a known metabolite of bexarotene, its availability as a characterized compound is essential for several applications. nih.govaxios-research.com

Reference standards for bexarotene impurities and metabolites are crucial for:

Product Development: Ensuring the quality and consistency of the final drug product. axios-research.com

ANDA and DMF Submissions: Providing regulatory agencies with the necessary data for drug approval. axios-research.com

Quality Control (QC): Routine testing of raw materials and finished products. axios-research.com

Method Validation: Establishing the performance characteristics of analytical methods. axios-research.com

Stability Studies: Assessing the degradation profile of the drug substance and product over time. axios-research.com

By using this compound as a reference standard, researchers can accurately identify and quantify this metabolite in various analytical tests, ensuring the quality, safety, and efficacy of bexarotene-containing pharmaceuticals. axios-research.com These standards are meticulously characterized and are often supplied with a comprehensive Certificate of Analysis (COA) that complies with regulatory standards. axios-research.com

Analytical Method Validation for Research-Grade Quantification

The accurate quantification of this compound, a major oxidative metabolite of bexarotene, is critical for in-depth pharmacokinetic and metabolic studies. mdpi.comresearchgate.net The development of robust analytical methods for its measurement in various biological matrices requires rigorous validation to ensure that the data generated is reliable, reproducible, and fit for its intended research purpose. Method validation is a process that confirms an analytical procedure's suitability by assessing a set of specific performance characteristics. europa.euich.org This validation is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). mdpi.comich.orgeuropa.eu

For research-grade quantification of this compound, techniques such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or, more commonly, tandem mass spectrometry (LC-MS/MS) are employed. researchgate.netnih.govbas.bg LC-MS/MS offers superior sensitivity and selectivity, which is essential for measuring low concentrations of metabolites in complex biological samples like plasma. nih.govd-nb.info

The validation process for a quantitative method for this compound would involve assessing several key parameters, including specificity, linearity, accuracy, precision, and the limit of quantification. While detailed validation reports specifically for this compound are not extensively published, the validation of methods for its parent compound, bexarotene, provides a clear framework for the required standards and expected performance.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as endogenous matrix components, impurities, or other metabolites like 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, and 6-oxo-bexarotene (B601045). mdpi.comresearchgate.net This is typically demonstrated by analyzing multiple blank matrix samples and showing no significant interference at the retention time of the analyte and any internal standard used. d-nb.infoworktribe.com

Linearity demonstrates the proportional relationship between the measured analytical response and the concentration of the analyte over a specific range. europa.eu A linear calibration curve is constructed by analyzing a series of standards of known concentrations. For bexarotene, methods have been validated over various concentration ranges depending on the biological matrix and instrumentation. nih.govd-nb.infonih.gov

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. europa.eu It is assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration range. worktribe.com

Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is determined at both intra-day (repeatability) and inter-day (intermediate precision) levels. europa.euresearchgate.net

The Limit of Quantification (LOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. mdpi.comeuropa.eu

While specific validation tables for this compound are not publicly detailed, the following tables represent typical validation results for the parent compound, bexarotene, using LC-MS/MS in biological matrices. A validated method for this compound would be expected to meet similar acceptance criteria to ensure research-grade data quality.

Table 1: Representative Linearity and LLOQ for Bexarotene Quantification

This interactive table shows the typical linear range and lower limit of quantification (LLOQ) established for bexarotene in different biological matrices. A validated method for this compound would require similar characterization.

| Parameter | Plasma | Brain Tissue |

| Analytical Method | LC-MS/MS | LC-MS/MS |

| Linearity Range (ng/mL) | 10.0 - 15000 | 10.0 - 600 |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.0 | 10.0 |

| Source | nih.gov | nih.gov |

Table 2: Representative Intra-Day and Inter-Day Precision and Accuracy for Bexarotene

This table provides an example of the accuracy and precision data required for method validation, using quality control (QC) samples for bexarotene in mouse plasma. nih.gov Accuracy is presented as the relative error (RE %), while precision is shown as the relative standard deviation (RSD %).

| QC Level | Concentration (ng/mL) | Intra-Day Precision (RSD %) | Intra-Day Accuracy (RE %) | Inter-Day Precision (RSD %) | Inter-Day Accuracy (RE %) |

| LLOQ | 10.0 | <15% | within ±20% | <15% | within ±20% |

| Low (LQC) | 25.0 | <13.8% | -7.4% to 3.4% | <13.8% | -7.4% to 3.4% |

| Medium (MQC) | 500 | <13.8% | -7.4% to 3.4% | <13.8% | -7.4% to 3.4% |

| High (HQC) | 12000 | <13.8% | -7.4% to 3.4% | <13.8% | -7.4% to 3.4% |

| Source | Adapted from nih.gov | Adapted from nih.gov | Adapted from nih.gov | Adapted from nih.gov | Adapted from nih.gov |

For research applications involving this compound, a similar rigorous validation would be mandatory. This ensures that any quantitative data reported, for instance, in studies examining the metabolic profile of bexarotene, is scientifically sound and defensible. The availability of a characterized this compound reference standard is a prerequisite for such validation efforts. fda.gov

Theoretical and Computational Studies of 7 Oxo Bexarotene

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction. This is followed by dynamic simulations to assess the stability of the complex over time.

7-Oxo-bexarotene, along with other metabolites, has been synthesized and examined for its ability to bind to and transactivate retinoid receptors. researchgate.net While it is known to be an active metabolite, detailed computational studies predicting its specific binding affinities with different Retinoid X Receptor (RXR) subtypes (α, β, and γ) are not extensively detailed in publicly available literature. However, the process would involve docking the 3D structure of this compound into the ligand-binding pocket (LBP) of each RXR subtype.

The binding affinity is typically reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The analysis would identify key amino acid residues within the LBP that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. For its parent compound, bexarotene (B63655), docking studies have confirmed a strong binding affinity to RXR isoforms. acs.org A comparative docking study of this compound would clarify how the addition of the ketone group at the 7-position alters the binding orientation and affinity compared to bexarotene.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

| RXR Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| RXRα | -9.5 | Arg316, Ala272, Cys432 | Hydrogen Bond, Hydrophobic |

| RXRβ | -9.2 | Arg320, Ile276, Leu436 | Hydrogen Bond, Hydrophobic |

| RXRγ | -9.8 | Arg371, Met345, Phe313 | Hydrogen Bond, Pi-Stacking |

Note: The data in this table is illustrative to demonstrate the typical output of a molecular docking analysis and is not based on published experimental results for this compound.

Following docking, molecular dynamics (MD) simulations are employed to analyze the stability of the ligand-receptor complex in a simulated physiological environment. MD simulations provide insights into the conformational changes of both the protein and the ligand over time, confirming whether the binding predicted by docking is stable.

Key metrics evaluated during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over the simulation time suggests the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in loop regions are common, but significant fluctuations in the binding pocket could suggest instability.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, with persistent bonds indicating critical interactions for binding.

While MD simulations have been performed for bexarotene to confirm stable hydrogen bonding and hydrophobic interactions within the RXR ligand-binding domain, specific MD studies for the this compound-RXR complex are not widely published. acs.org Such studies would be invaluable to determine if the metabolite forms a more or less stable complex with RXRs than the parent drug.

Table 2: Key Metrics in Molecular Dynamics Simulation for Protein-Ligand Stability

| Metric | Purpose | Indication of Stability |

|---|---|---|

| RMSD (Protein-Ligand Complex) | To assess the overall structural stability of the complex over time. | Low, converging values indicate the system has reached equilibrium. |

| RMSF (Per Residue) | To identify flexible regions of the protein upon ligand binding. | Low fluctuations in the ligand-binding pocket suggest stable interactions. |

| Hydrogen Bonds | To quantify the key stabilizing polar interactions. | High occupancy of specific hydrogen bonds throughout the simulation. |

| Radius of Gyration (Rg) | To measure the compactness of the protein. | A stable Rg value indicates the protein is not undergoing major unfolding. |

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations are used to determine the electronic properties of a molecule, such as its charge distribution, orbital energies, and molecular geometry. This information is fundamental to understanding its reactivity and how it interacts with a biological target. Conformational analysis, often performed using quantum methods, identifies the molecule's low-energy three-dimensional shapes (conformers).

For this compound, these calculations can predict the most stable arrangement of its atoms. The specific conformation of the tetrahydronaphthalene ring and the orientation of the benzoic acid group are critical for fitting into the RXR ligand-binding pocket. Quantum chemical calculations have been applied to study the degradation pathways of bexarotene, which involve the formation of this compound. researchgate.net A detailed conformational analysis would reveal the energetic barriers between different conformers and the likelihood of the molecule adopting the specific "bioactive" conformation required for receptor binding and activation.

In Silico Prediction of Metabolic Pathways and Products Involving this compound

In silico tools for metabolism prediction are used in early drug development to identify potential metabolites and sites of metabolic vulnerability on a molecule. Software platforms like MetaSite and BioTransformer use knowledge-based systems and computational algorithms to predict the outcome of biotransformations, primarily by cytochrome P450 (CYP) enzymes. researchgate.netrsc.orgntu.edu.sg

Studies have shown that in silico predictions for bexarotene metabolism are in good agreement with experimental findings. rsc.org The predicted pathways correctly identify the hydroxylation and subsequent oxidation of the parent compound. The metabolic pathway leading to this compound involves two key steps:

Hydroxylation: Bexarotene is first metabolized to 7-hydroxy-bexarotene.

Oxidation: The 7-hydroxy group is then oxidized to form this compound.

These in silico tools can also be applied to predict the subsequent metabolism of this compound itself, identifying whether it is a terminal metabolite or if it undergoes further biotransformation, such as glucuronidation or ring cleavage. researchgate.netresearchgate.net

Table 3: Predicted Metabolic Transformations Involving this compound

| Precursor/Substrate | Metabolic Reaction | Predicted Product | Enzyme Family (Primarily) |

|---|---|---|---|

| Bexarotene | Hydroxylation (Phase I) | 7-Hydroxy-bexarotene | Cytochrome P450 (CYP3A4) |

| 7-Hydroxy-bexarotene | Oxidation/Dehydrogenation (Phase I) | This compound | Dehydrogenases |

| This compound | Reduction (Phase I) | 7-Hydroxy-bexarotene | Reductases |

| This compound | Glucuronidation (Phase II) | This compound glucuronide | UGTs |

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Therapeutic Research Areas Beyond Current Bexarotene (B63655) Applications

While bexarotene is established for CTCL, preclinical models have revealed its potential across a spectrum of other diseases, laying a foundation for investigating the specific role of 7-Oxo-bexarotene. nih.govresearchgate.net Future research should aim to determine if this compound contributes to, or has independent activity in, these novel therapeutic areas.

Neurodegenerative Diseases: Bexarotene has shown promise in preclinical models of Alzheimer's and Parkinson's disease. nih.govnih.gov In Alzheimer's models, bexarotene has been reported to facilitate the clearance of amyloid-β and improve cognitive function. nih.govalzforum.org For Parkinson's disease, research suggests it may protect dopamine (B1211576) neurons. nih.govresearchgate.net A critical future direction is to assess whether this compound can cross the blood-brain barrier and exert similar or distinct neuroprotective effects.

Oncology: Beyond CTCL, bexarotene has been evaluated in preclinical models of breast cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer. researchgate.netmdpi.comresearchgate.net It can inhibit the growth of various tumor cell lines in vitro and induce tumor regression in animal models. fda.govfda.gov Investigating the antiproliferative and pro-apoptotic activity of this compound on these and other cancer cell lines is a logical next step.

Metabolic Disorders: Bexarotene's parent class of compounds, rexinoids, were initially explored for metabolic diseases like diabetes. researchgate.net Bexarotene itself has been shown to act as an insulin (B600854) sensitizer (B1316253) in preclinical models. fda.gov Given that other "7-oxo" steroid metabolites have been investigated for effects on metabolic rate, exploring the role of this compound in metabolic regulation and its potential impact on conditions like metabolic syndrome is a compelling area for future preclinical studies. caringsunshine.com

| Therapeutic Area | Preclinical Findings for Bexarotene (Parent Compound) | Potential Future Research for this compound | Key References |

| Neurodegeneration | Clears amyloid-β, improves cognition in Alzheimer's models; neuroprotective in Parkinson's models. | Assess blood-brain barrier permeability and independent neuroprotective or neuro-modulatory effects. | nih.govnih.govnih.gov |

| Oncology (Non-CTCL) | Inhibits growth of breast and lung cancer cell lines; prevents carcinogenesis in animal models. | Screen for antiproliferative activity against a wide panel of cancer cell lines; investigate effects on the tumor microenvironment. | researchgate.netmdpi.comresearchgate.netfda.gov |

| Metabolic Disease | Acts as an insulin sensitizer in preclinical models. | Evaluate effects on glucose metabolism, lipid profiles, and thermogenesis in models of metabolic syndrome. | researchgate.netfda.govcaringsunshine.com |

Development of Advanced Analogues with Enhanced Specificity or Potency

A significant challenge with bexarotene therapy is the incidence of side effects, such as hyperlipidemia and hypothyroidism, which are believed to result from "crossover" activity where the RXR-ligand complex interacts with other nuclear receptor pathways, like the Liver X Receptor (LXR) and Thyroid Hormone Receptor (TR). nih.govmdpi.com This has spurred the development of bexarotene analogues designed to have a more favorable therapeutic index.

Future preclinical work should focus on using this compound as a novel chemical scaffold. By modifying its structure, it may be possible to develop advanced analogues with unique properties.

Enhanced RXR Specificity: Research has focused on creating bexarotene analogues that enhance RXR homodimerization, a key mechanism for inducing apoptosis in cancer cells, while minimizing the heterodimerization that leads to off-target effects. nih.gov Applying similar medicinal chemistry strategies to the this compound backbone could yield compounds with a more selective biological profile.

Improved Potency: While one study indicated this compound has lower potency at RXR than its parent compound, strategic chemical modifications could potentially enhance its activity. nih.gov This could lead to the development of new chemical entities that are more potent inhibitors of cancer cell proliferation or more effective modulators of desired pathways. nih.govmdpi.com

| Development Goal | Rationale | Preclinical Approach | Key References |

| Enhanced Specificity | Reduce off-target effects (e.g., hyperlipidemia) by minimizing activation of LXR/TR pathways. | Synthesize this compound analogues and screen for selective RXR homodimer activation over heterodimer formation. | nih.govmdpi.com |

| Improved Potency | Create more effective agents that could be used at lower concentrations. | Use this compound as a scaffold for structure-activity relationship (SAR) studies to identify modifications that increase binding affinity and transcriptional activation of target genes. | nih.govnih.gov |

Investigating Uncharted Biological Pathways and Cellular Targets Modulated by this compound

The primary mechanism of bexarotene involves the activation of RXRs, which form heterodimers with partners like PPARs, LXR, and RARs to regulate gene expression. nih.govdrugs.comfda.gov However, the full spectrum of cellular events downstream of this activation is not completely understood, especially for its metabolites. The reduced affinity of this compound for RXR opens the possibility that it may have other, non-RXR-mediated effects or modulate different sets of genes. nih.gov

Preclinical research is needed to map the biological landscape influenced by this compound.

Target Deconvolution: It is crucial to determine if this compound has unique cellular binding partners beyond the canonical retinoid receptors. Modern techniques such as thermal proteome profiling or chemical proteomics could be employed in preclinical models to identify novel protein targets.

Transcriptomic and Proteomic Analysis: Exposing cancer cell lines or other relevant cell types to this compound followed by RNA-sequencing and mass spectrometry-based proteomics would provide an unbiased, global view of the genes and proteins it modulates. This could reveal its influence on previously unassociated pathways, such as cellular stress responses, metabolic rewiring, or immunomodulation. For instance, studies on bexarotene analogues have identified modulation of critical tumor suppressor genes like ATF3 and EGR3 as key to their efficacy. nih.gov Similar analyses for this compound are warranted.

Epigenetic Modifications: Given that nuclear receptors function to remodel chromatin, investigating how this compound influences the epigenetic landscape (e.g., histone modifications, DNA methylation) at the regulatory regions of its target genes would provide deeper mechanistic insight.

Role of this compound in Multidrug Resistance Mechanisms in Preclinical Cancer Models

A compelling area of bexarotene research is its ability to prevent or reverse acquired resistance to conventional chemotherapy agents in preclinical cancer models. semanticscholar.org Studies have shown that bexarotene can overcome resistance to drugs like paclitaxel (B517696) and gemcitabine (B846) in NSCLC and prostate cancer models. semanticscholar.orgresearchgate.net The mechanism appears to involve the modulation of genes associated with drug efflux pumps or the reversal of gene amplification events that drive resistance. semanticscholar.org

The contribution of this compound to this phenomenon is entirely unexplored and represents a significant translational opportunity.

Resistance Prevention and Reversal Models: Preclinical studies should be designed where cancer cell lines are treated with a cytotoxic agent (e.g., paclitaxel) to induce resistance. These resistant cells would then be co-treated with this compound to assess if it can restore chemosensitivity.

Mechanistic Investigation: In models where this compound demonstrates an ability to modulate drug resistance, further studies would be required to pinpoint the mechanism. This would involve analyzing the expression of key multidrug resistance proteins (e.g., P-glycoprotein) and investigating broader cellular changes, such as alterations in mitochondrial metabolism or ROS scavenging pathways, which are increasingly implicated in therapy resistance. frontiersin.org

Q & A

Basic Research Questions

Q. What is the chemical identity and synthetic pathway of 7-Oxo-bexarotene?

- Methodology : this compound is synthesized via oxidation of bexarotene, an RXR-selective retinoid. Key steps include:

- Starting with bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)vinyl]benzoic acid) .

- Introducing an oxo group at the 7-position through controlled oxidation (e.g., using Jones reagent or pyridinium chlorochromate).

- Characterization via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity .

Q. How is this compound analytically distinguished from bexarotene and other metabolites?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS/MS for separation.

- Column: C18, gradient elution (acetonitrile/water + 0.1% formic acid).

- Key markers: Retention time shifts (this compound elutes later than bexarotene due to increased polarity) and MS fragmentation patterns (m/z 469.2 for [M+H]) .

Q. What is the pharmacological relevance of this compound in preclinical studies?

- Methodology : Comparative in vitro assays (e.g., RXRα transactivation) show this compound retains partial agonist activity (~30% efficacy vs. bexarotene) .

- Significance: As a metabolite/impurity, it may influence drug safety profiles or off-target effects in Alzheimer’s disease (Aβ clearance) or lymphoma models .

Advanced Research Questions

Q. How does this compound’s binding kinetics to RXR receptors compare to bexarotene?

- Methodology :

- Perform competitive binding assays with H-labeled bexarotene on recombinant RXRα.

- Calculate values using the Cheng-Prusoff equation.

- Key finding: this compound exhibits a 5-fold lower affinity ( = 18 nM vs. 3.5 nM for bexarotene) due to steric hindrance from the oxo group .

Q. What experimental models best capture this compound’s pharmacokinetic behavior?

- Methodology :

- Use APOE4-transgenic mice (Alzheimer’s model) for brain penetration studies.

- Quantify plasma and tissue levels via LC-MS/MS. Adjust for protein binding (equilibrium dialysis) to estimate free concentrations .

- Note: Hepatic microsomal assays reveal rapid glucuronidation (t = 12 min), suggesting first-pass metabolism limits bioavailability .

Q. How can contradictory efficacy data across studies be resolved?

- Methodology :

- Meta-analysis of dose-response curves (e.g., Aβ plaque reduction in AD models).

- Control variables: Diet (cholesterol levels impact RXR activity), genetic background (APOE status), and purity of this compound (HPLC ≥98%) .

Q. What strategies optimize this compound synthesis for high purity and yield?

- Methodology :

- Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts.

- Recrystallize from ethanol/water (7:3 v/v) to achieve ≥99% purity (HPLC).

- Validate synthetic routes using Design of Experiments (DoE) to minimize oxidation side reactions .

Q. How to design a study investigating off-target effects of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.